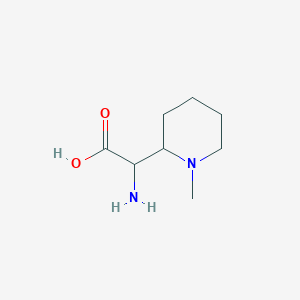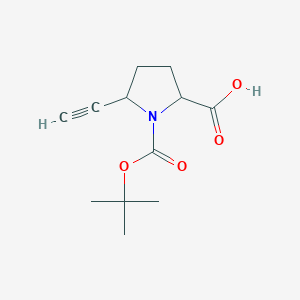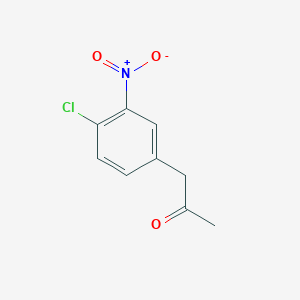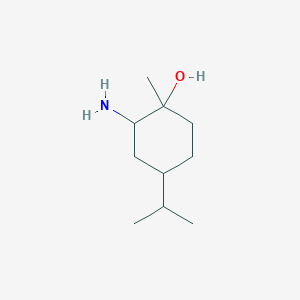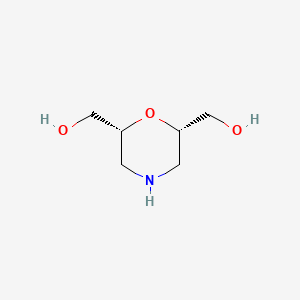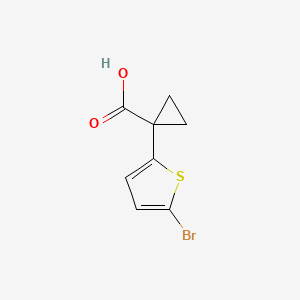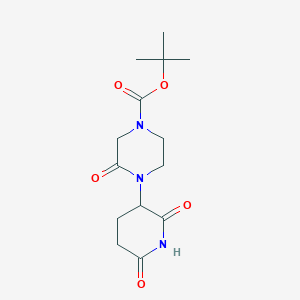
tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)(methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate: is a chemical compound with the molecular formula C14H21NO3. It is a derivative of phenylalanine and is used in various scientific research applications. This compound is known for its unique structure, which includes a tert-butyl group, a hydroxy group, and a phenyl group attached to a carbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 1-hydroxy-3-phenylpropan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled environments to ensure consistency and efficiency .
化学反应分析
Types of Reactions: tert-Butyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxy compound.
Substitution: Formation of various substituted carbamates.
科学研究应用
Chemistry: In chemistry, tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate is used as a reagent in the synthesis of complex organic molecules. It serves as a building block for the preparation of various derivatives and analogs .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or substrate for specific enzymes, providing insights into their mechanisms of action .
Medicine: In medicine, tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various manufacturing processes .
作用机制
The mechanism of action of tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target involved .
相似化合物的比较
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate
- N-Boc-DL-phenylalaninol
Comparison: tert-Butyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate is unique due to its specific structure, which includes a tert-butyl group, a hydroxy group, and a phenyl group attached to a carbamate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in certain reactions or interactions .
属性
分子式 |
C15H23NO3 |
|---|---|
分子量 |
265.35 g/mol |
IUPAC 名称 |
tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16(4)13(11-17)10-12-8-6-5-7-9-12/h5-9,13,17H,10-11H2,1-4H3 |
InChI 键 |
MYWHFQAFNHICGY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



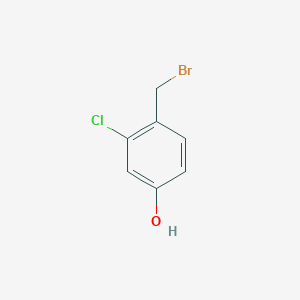
![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13549605.png)
![2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid](/img/structure/B13549610.png)
![4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13549613.png)
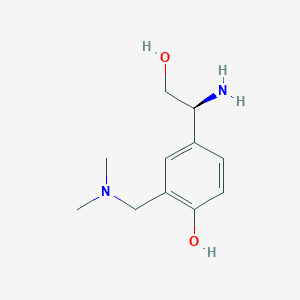
![2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid](/img/structure/B13549622.png)
